N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide
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Overview
Description
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide typically involves the reaction of 4-(dimethylamino)-6-methylpyrimidine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine or benzamide rings.
Reduction: Reduced forms of the pyrimidine or benzamide rings.
Substitution: Substituted derivatives with various functional groups replacing the dimethylamino or benzamide groups.
Scientific Research Applications
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
N,N-Dimethyl-4-aminopyridine: Another pyridine derivative with dimethylamino groups.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: A compound with a pyrimidine ring and similar functional groups.
Uniqueness
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide is unique due to its specific combination of a pyrimidine ring and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-5-7-13(8-6-11)16(21)17-10-14-18-12(2)9-15(19-14)20(3)4/h5-9H,10H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOHUZWZEZNXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NC(=CC(=N2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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